2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone

Übersicht

Beschreibung

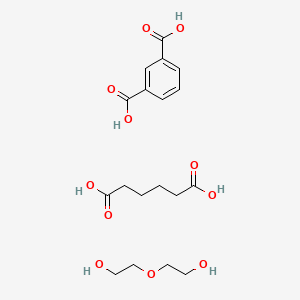

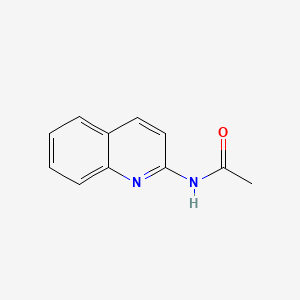

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone , also known by its synonyms such as (2,2,6,6-Tetramethylol)cyclohexanol , 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol , and 2-Hydroxy-1,1,3,3-cyclohexanetetramethanol , is a chemical compound with the empirical formula C10H20O5 . It is a white solid with a melting point range of 123-127°C . This compound is of interest due to its unique structure and potential applications.

Synthesis Analysis

The synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone involves the reaction of cyclohexanone with formaldehyde (methanal) in the presence of an acid catalyst. The hydroxymethyl groups are introduced sequentially, resulting in the formation of the tetrahydroxymethylated cyclohexanone. The reaction proceeds through multiple steps, including nucleophilic addition and subsequent cyclization. The overall process is known as tetramethylol cyclohexanol synthesis .

Molecular Structure Analysis

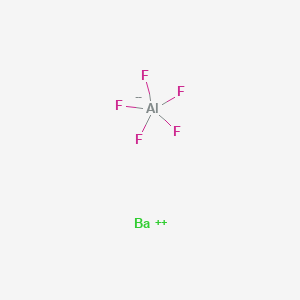

The molecular structure of this compound consists of a cyclohexane ring with four hydroxymethyl (-CH2OH ) groups attached to different carbon atoms. The arrangement of these hydroxymethyl groups imparts unique properties to the molecule. The tetrahedral geometry around each carbon atom contributes to its stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Cluster Chemistry

The use of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone in cluster chemistry has been explored, particularly in the synthesis of structurally unique {Cu12} and {Fe8} cluster complexes. These complexes exhibit unprecedented core topologies and magnetic properties, demonstrating the potential of this compound in coordination chemistry and materials science (Lin et al., 2011).

Synthesis of Phospholipids

In the field of organic chemistry, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone has been used to develop a procedure for synthesizing novel thio phospholipids and cationic ammonium amidophosphorus lipids. These new phospholipids are based on this compound, expanding its utility in the synthesis of complex organic molecules (Predvoditelev et al., 2004).

Catalyst Development

Research in catalysis has utilized 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone for the development of efficient catalysts. For example, Pd nanoparticles supported on mesoporous graphitic carbon nitride using this compound showed high activity and selectivity in the hydrogenation of phenol to cyclohexanone under mild conditions (Wang et al., 2011).

Photocatalysis and Sensing

The compound has been incorporated into zinc(II), cobalt(II), and iron(II) phthalocyanines, leading to novel materials with significant electrocatalytic activity and sensing properties for volatile organic compounds. These materials exhibit rich redox behavior and are suitable for electrochromic applications (Günay et al., 2018).

Polymer Synthesis

In polymer science, the compound has been used as an initiator for the synthesis of star-shaped polyether-polyols, which are utilized in the fabrication of rigid cross-linked polyurethanes. These polyurethanes exhibit higher thermal stability compared to linear polyols, indicating the compound's utility in advanced materials synthesis (Grobelny et al., 2018).

Eigenschaften

IUPAC Name |

2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h11-14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHGHWULKDMATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)(CO)CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278262 | |

| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone | |

CAS RN |

3232-65-3 | |

| Record name | NSC6835 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, [2-(cyclohexyloxy)ethyl]-](/img/structure/B1618771.png)

![2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide](/img/structure/B1618778.png)